molecular formula C15H18O3 B080278 beta-Desmotroposantonin CAS No. 13743-96-9

beta-Desmotroposantonin

Cat. No. B080278
CAS RN: 13743-96-9
M. Wt: 246.3 g/mol
InChI Key: ZLKGXNSQDUJSAU-UPLXVJCVSA-N
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Description

Beta-Desmotroposantonin is a naturally occurring compound isolated from the plant species Piptocoma discolor. It belongs to the class of sesquiterpene lactones and has shown immense potential in various scientific research fields.

Mechanism Of Action

The mechanism of action of Beta-Desmotroposantonin is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, cancer, and parasitic infections.

Biochemical And Physiological Effects

Beta-Desmotroposantonin has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha, IL-1beta, and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of parasites.

Advantages And Limitations For Lab Experiments

Beta-Desmotroposantonin has several advantages for lab experiments. It is a naturally occurring compound that can be easily isolated from the plant source or synthesized chemically. It has shown low toxicity in preclinical studies, making it a promising candidate for drug development. However, the limitations of Beta-Desmotroposantonin include its poor solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for Beta-Desmotroposantonin research. One of the most promising areas is the development of Beta-Desmotroposantonin-based drugs for the treatment of various diseases. In addition, more studies are needed to understand the mechanism of action of Beta-Desmotroposantonin and its potential applications in other scientific research fields. Furthermore, the synthesis of analogs of Beta-Desmotroposantonin could lead to the discovery of more potent and selective compounds.
Conclusion:
Beta-Desmotroposantonin is a promising compound for scientific research. It has shown potential in various research fields, including anti-inflammatory, anti-cancer, and anti-parasitic properties. Its low toxicity and natural occurrence make it a promising candidate for drug development. Future research on Beta-Desmotroposantonin could lead to the discovery of new drugs and treatments for various diseases.

Scientific Research Applications

Beta-Desmotroposantonin has shown promising results in various scientific research fields. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-parasitic properties. In addition, it has also shown potential in the treatment of malaria, leishmaniasis, and trypanosomiasis.

properties

CAS RN

13743-96-9

Product Name

beta-Desmotroposantonin

Molecular Formula

C15H18O3

Molecular Weight

246.3 g/mol

IUPAC Name

(3S,3aR,9bS)-8-hydroxy-3,6,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2-one

InChI

InChI=1S/C15H18O3/c1-7-6-12(16)9(3)13-10(7)4-5-11-8(2)15(17)18-14(11)13/h6,8,11,14,16H,4-5H2,1-3H3/t8-,11+,14-/m0/s1

InChI Key

ZLKGXNSQDUJSAU-UPLXVJCVSA-N

Isomeric SMILES

C[C@H]1[C@H]2CCC3=C([C@H]2OC1=O)C(=C(C=C3C)O)C

SMILES

CC1C2CCC3=C(C2OC1=O)C(=C(C=C3C)O)C

Canonical SMILES

CC1C2CCC3=C(C2OC1=O)C(=C(C=C3C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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